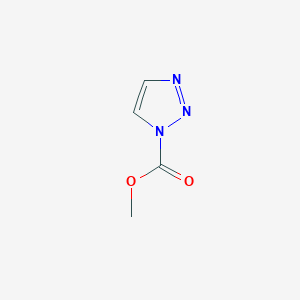
Methyl triazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl triazole-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of chemistry, methyl triazole-1-carboxylate serves as a crucial building block for synthesizing more complex molecules. Its derivatives are utilized in the development of various organic compounds, including pharmaceuticals and agrochemicals. The compound's structure allows for extensive modifications, facilitating the creation of diverse chemical entities .
Biology
Biologically, this compound is recognized for its role as a precursor in the synthesis of nucleoside analogues like Ribavirin. Ribavirin is known for its antiviral properties and has been extensively studied for its efficacy against viral infections such as hepatitis C and respiratory syncytial virus (RSV) . The compound's mechanism involves interference with viral RNA synthesis, thereby inhibiting replication .
Medicine
The medical applications of this compound are particularly noteworthy:
- Antiviral Properties : As mentioned, it is a precursor to Ribavirin, which has shown effectiveness against various viral pathogens.
- Anticancer Potential : Recent studies have indicated that derivatives of this compound exhibit antiproliferative effects against cancer cell lines. For instance, certain synthesized triazole derivatives have demonstrated significant activity against breast cancer cells (MDA-MB-231) and colorectal cancer .
- Other Therapeutic Uses : Triazoles are also being explored for their potential in treating other conditions such as inflammation and neurodegenerative diseases due to their ability to modulate biological pathways .
Industrial Applications
This compound finds utility in industrial applications as well:
- Agrochemicals : Its derivatives are used in the formulation of pesticides and herbicides due to their biological activity against pests and weeds.
- Corrosion Inhibition : The compound has been investigated for use in corrosion inhibitors, enhancing the longevity of metal surfaces exposed to harsh environments .
Case Study 1: Antiviral Efficacy of Ribavirin
A study published in Frontiers in Chemistry examined the antiviral efficacy of Ribavirin synthesized from this compound. The research highlighted its mechanism of action against RNA viruses and provided quantitative data on its inhibitory concentrations against various viral strains .
Case Study 2: Anticancer Activity
Research conducted by Mioc et al. demonstrated that 5-mercapto-1,2,4-triazoles derived from methyl triazole exhibited significant antiproliferative activity against breast cancer cell lines. The study utilized various assays to quantify cell viability post-treatment with these compounds .
Eigenschaften
CAS-Nummer |
117632-76-5 |
|---|---|
Molekularformel |
C4H5N3O2 |
Molekulargewicht |
127.1 g/mol |
IUPAC-Name |
methyl triazole-1-carboxylate |
InChI |
InChI=1S/C4H5N3O2/c1-9-4(8)7-3-2-5-6-7/h2-3H,1H3 |
InChI-Schlüssel |
LLSQCRXJNSSQPO-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=CN=N1 |
Kanonische SMILES |
COC(=O)N1C=CN=N1 |
Synonyme |
1H-1,2,3-Triazole-1-carboxylic acid, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















